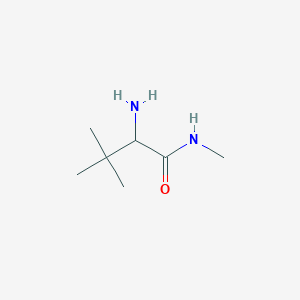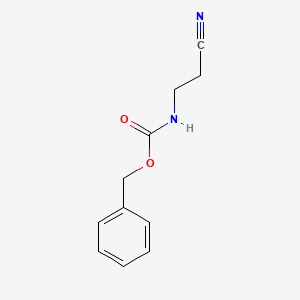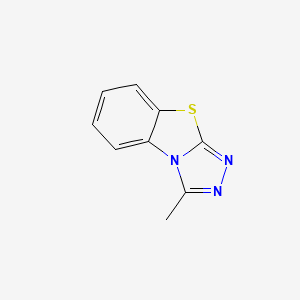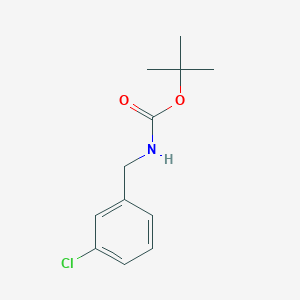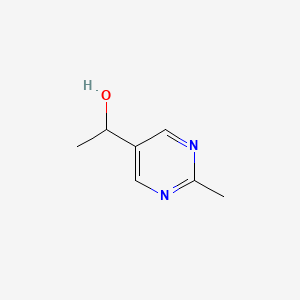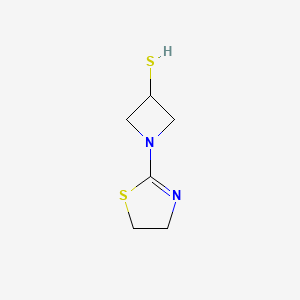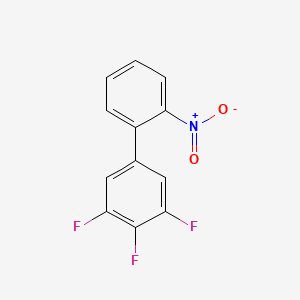
3',4',5'-Trifluoro-2-nitrobiphenyl
Descripción general
Descripción
“3’,4’,5’-Trifluoro-2-nitrobiphenyl” is a chemical compound with the molecular formula C12H6F3NO2 . It is an important intermediate in the synthesis of fluorobenzene pyrrole bacterium amine .
Synthesis Analysis
The synthesis of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” involves several steps . The raw materials, including 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene, are dissolved in a solvent. A catalyst and an acid-binding agent are then added. The mixture is stirred until the reaction is complete. The product is then washed, extracted to obtain an organic phase, concentrated, and recrystallized to obtain "3’,4’,5’-Trifluoro-2’-nitrobiphenyl" .Molecular Structure Analysis
The molecular structure of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” is complex, with a molecular weight of 253.177 Da . The structure includes a biphenyl group with three fluorine atoms and a nitro group .Safety And Hazards
Propiedades
Número CAS |
1056196-56-5 |
|---|---|
Nombre del producto |
3',4',5'-Trifluoro-2-nitrobiphenyl |
Fórmula molecular |
C12H6F3NO2 |
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H |
Clave InChI |
LFADBBPCVQXYLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


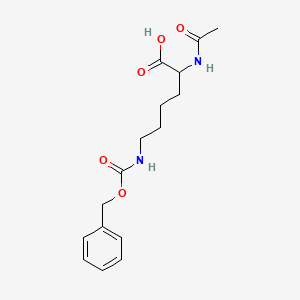
![2-(5-Methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B8809920.png)
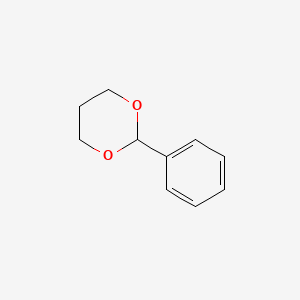
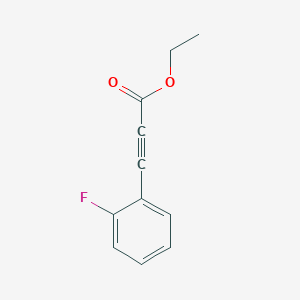
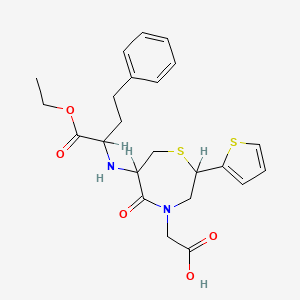
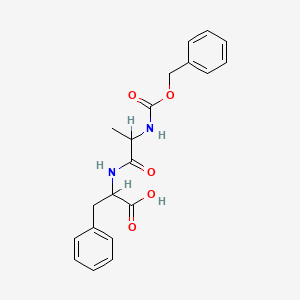
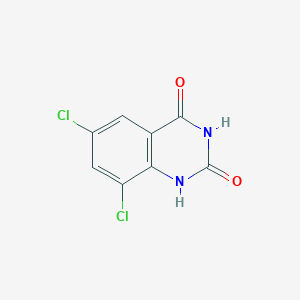
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8809949.png)
